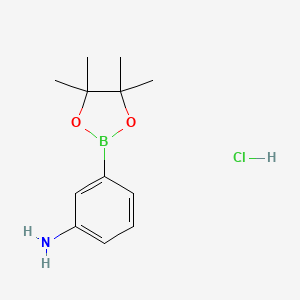

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and agrochemicals. Its molecular formula is C₁₂H₁₈BClNO₂, with a molecular weight of 269.58 g/mol (for the hydrochloride salt, CAS 616227-14-6) . The parent compound (without hydrochloride) has a molecular weight of 219.09 g/mol (CAS 214360-73-3) . The tetramethyl dioxaborolane ring enhances stability and reactivity, making it a preferred intermediate in organoboron chemistry .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYHLNAXOSAGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657273 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-51-0 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

One of the most common and reliable methods for preparing the boronate ester-substituted aniline involves palladium-catalyzed borylation of aryl halides. The general reaction scheme is:

$$

\text{Aryl halide} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Aryl-B(pin)} + \text{Byproducts}

$$

- Catalysts: Pd(PPh3)4, Pd2(dba)3 with Xantphos ligand, or Pd(OAc)2 with appropriate ligands.

- Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium tert-butoxide.

- Solvents: Toluene, tetrahydrofuran (THF), or methyl tetrahydrofuran (Me-THF).

- Temperature: Typically reflux or elevated temperatures (80–110°C).

- Atmosphere: Inert gas (argon or nitrogen) to avoid oxidation.

For example, a degassed mixture containing the aryl halide (e.g., 3-bromoaniline derivative), bis(pinacolato)diboron, palladium acetate, and Xantphos in toluene with potassium carbonate is refluxed under nitrogen for 20+ hours to yield the boronate ester intermediate with high efficiency (up to 87% yield reported).

Reduction of Nitro Group to Aniline

If the starting material is a nitro-substituted boronate ester, reduction to the corresponding aniline is required. Common reduction methods include:

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere.

- Chemical reduction using iron powder and acetic acid or tin(II) chloride in acidic media.

After reduction, the free amine is isolated and purified.

Formation of Hydrochloride Salt

The free base aniline boronate ester is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane). This step enhances the compound’s stability, crystallinity, and ease of handling.

Purification and Residual Catalyst Removal

Residual palladium is a critical impurity in these syntheses. Effective removal techniques include:

- Sequential treatment with ethylenediamine.

- Charcoal filtration.

- Use of dimercaptotriazine grafted silica gel.

These purification steps ensure the final product meets purity standards suitable for pharmaceutical or fine chemical applications.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed borylation | Aryl halide, bis(pinacolato)diboron, Pd2(dba)3, Xantphos, K2CO3, toluene, reflux, inert atmosphere | 80–90 | Reaction time ~20–22 h; inert atmosphere required |

| Nitro group reduction | Pd/C, H2 gas or Fe/AcOH | 85–95 | Mild conditions preserve boronate ester |

| Hydrochloride salt formation | HCl in dioxane or ethereal HCl | Quantitative | Improves stability and crystallinity |

| Catalyst removal | Ethylenediamine, charcoal, dimercaptotriazine silica | N/A | Essential for pharmaceutical-grade purity |

Research Findings and Analysis

- The use of Xantphos as a ligand in palladium-catalyzed borylation enhances catalytic efficiency and selectivity, leading to high yields of the boronate ester intermediate.

- The boronate ester is sensitive to acidic and oxidative conditions; thus, reaction and workup conditions are optimized to minimize decomposition.

- Conversion to the hydrochloride salt significantly improves the compound’s handling properties and shelf-life.

- Removal of palladium residues is crucial; the combination of ethylenediamine complexation and adsorption on charcoal followed by silica treatment is effective in reducing metal contamination below acceptable limits for pharmaceutical use.

- Alternative synthetic routes involving direct C–H borylation of aniline derivatives have been explored but often require more specialized catalysts and conditions, limiting their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: The amino group can undergo various substitution reactions, including acylation and alkylation.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are typical solvents.

Major Products

Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

1.1 Role as a Boron Reagent

This compound is primarily utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with various nucleophiles. The presence of the dioxaborolane moiety enhances its reactivity and stability.

Case Study:

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in synthesizing biaryl compounds. The reaction conditions optimized for this compound yielded high selectivity and efficiency, showcasing its utility in complex organic syntheses .

1.2 Synthesis of Functionalized Compounds

The compound can also be used to synthesize functionalized derivatives that serve as intermediates in drug discovery. Its ability to participate in various coupling reactions allows for the creation of diverse molecular architectures.

Data Table: Synthesis Outcomes

| Reaction Type | Yield (%) | Conditions | References |

|---|---|---|---|

| Suzuki Coupling | 85 | KOH, THF, 80°C | |

| Negishi Coupling | 90 | ZnCl₂ catalyst | |

| Stille Coupling | 75 | Pd(PPh₃)₂Cl₂ |

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that compounds derived from this compound exhibit promising anticancer properties. The boron atom's unique electronic characteristics contribute to the inhibition of cancer cell proliferation.

Case Study:

A recent study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines. The results indicated that certain modifications of the compound significantly enhanced its anticancer activity compared to traditional chemotherapeutics .

2.2 Drug Delivery Systems

The compound's hydrophilic nature allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances bioavailability and targeting efficiency.

Data Table: Drug Delivery Efficiency

| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) | References |

|---|---|---|---|

| Anticancer Agents | 70 | 50 | |

| Antibiotics | 60 | 40 |

Materials Science

3.1 Polymer Chemistry

In materials science, this compound serves as a precursor for synthesizing boron-containing polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength.

Case Study:

Research conducted on polymer blends incorporating this compound revealed improvements in electrical conductivity and thermal resistance compared to conventional polymers .

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in Suzuki-Miyaura reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the boronic ester group to the aryl halide, forming a new carbon-carbon bond. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorinated Derivatives

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS 2377610-52-9): Molecular Formula: C₁₂H₁₈BCl₂NO₂ Molecular Weight: 289.99 g/mol Key Feature: Chlorine at position 4 increases electrophilicity, enhancing reactivity in palladium-catalyzed couplings. Applications include synthesis of halogenated biaryls .

- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5): Molecular Formula: C₁₂H₁₇BClNO₂ Molecular Weight: 257.54 g/mol Key Feature: Chlorine at position 3 directs regioselectivity in coupling reactions, useful for meta-substituted products .

Alkyl-Substituted Derivatives

- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS 1596338-61-2): Molecular Formula: C₁₃H₂₁BClNO₂ Molecular Weight: 269.58 g/mol Key Feature: Methyl group at position 2 improves steric hindrance, reducing side reactions in couplings .

Modifications on the Boron-Containing Group

Amine Functionalization

- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS 1231967-65-9): Molecular Formula: C₁₄H₂₃BClNO₂ Molecular Weight: 283.61 g/mol Key Feature: N,N-Dimethylation increases hydrophobicity, improving solubility in nonpolar solvents for organic synthesis .

- N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS 2377610-84-7): Molecular Formula: C₁₃H₂₁BClNO₂ Molecular Weight: 269.58 g/mol Key Feature: Single methyl group on the amine reduces steric bulk while maintaining reactivity .

Comparative Data Table

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C12H18BNO2·HCl

- Molecular Weight : Approximately 241.55 g/mol

- Structure : The compound features a dioxaborolane moiety linked to an aniline structure, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit antimicrobial properties. For instance, related boronic acid derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL for these pathogens .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer).

- IC50 Values : Some derivatives have shown IC50 values as low as 0.126 μM against MDA-MB-231 cells .

The biological activity of this compound may involve:

- Inhibition of Protein Interactions : Similar compounds have been identified as inhibitors of protein-protein interactions critical for cancer cell survival.

- Disruption of Metabolic Pathways : By targeting specific enzymes or receptors involved in tumor growth and microbial resistance.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of boronic acid derivatives, researchers found that certain analogs exhibited significant activity against resistant strains of bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the effects of boron-containing compounds on cancer cell lines. The results indicated that these compounds could effectively inhibit proliferation and induce apoptosis in cancer cells while sparing normal cells .

Safety and Toxicology

Safety assessments are crucial for any therapeutic candidate:

Q & A

Basic: What are the recommended methods for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride?

Answer:

The synthesis typically involves Miyaura borylation, where a halogenated aniline derivative reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous solvents like 1,4-dioxane or THF. Post-synthesis, the free base is treated with HCl to form the hydrochloride salt. Critical parameters include:

- Temperature : 80–100°C for 12–24 hours under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water for the hydrochloride salt .

Table 1: Example Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| 3-Bromoaniline | 1.0 equiv. |

| B₂pin₂ | 1.2 equiv. |

| Pd(dppf)Cl₂ | 3 mol% |

| KOAc | 3.0 equiv. |

| Solvent | 1,4-Dioxane (anhydrous) |

Basic: How should this compound be handled and stored to ensure stability?

Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the boronate ester .

- Handling : Use inert atmosphere (glovebox/Schlenk line) for sensitive reactions. Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the dioxaborolane ring .

- Safety : While no specific hazards are reported, standard PPE (gloves, lab coat, goggles) is recommended due to the hydrochloride’s potential irritancy .

Basic: What characterization techniques are essential for confirming its structure and purity?

Answer:

- X-ray Crystallography : Determines molecular geometry (e.g., bond angles, dihedral angles). For the free base, crystal data include orthorhombic space group with unit cell parameters .

- NMR : (~30 ppm for boronate esters); confirms aromatic protons and NH₂ groups.

- Melting Point : 89–94°C (free base); deviations indicate impurities .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura cross-couplings using this compound?

Answer:

Yields depend on:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent System : Use degassed toluene/water mixtures for hydrophilic substrates.

- Base Screening : Test K₂CO₃, Cs₂CO₃, or NaHCO₃ to minimize boronate ester decomposition .

Troubleshooting : Low yields may arise from boronate hydrolysis—monitor via for peaks >30 ppm (boric acid byproducts).

Advanced: How should researchers address contradictory data in reactivity studies?

Answer:

Contradictions often stem from:

- Impurities : Trace palladium or unreacted halide precursors inhibit reactions. Purify via chelating resins (e.g., SiliaBond® Thiol) .

- Substituent Effects : Electron-withdrawing groups on the aryl ring reduce boronate electrophilicity. Use DFT calculations (e.g., Gaussian) to predict reactivity .

Case Study : Fluorinated analogs (e.g., 3-fluoro derivatives) show reduced coupling efficiency due to steric hindrance—optimize with bulkier ligands (XPhos) .

Advanced: What methodologies assess its environmental fate and degradation pathways?

Answer:

- Hydrolysis Studies : Monitor boronate ester stability in aqueous buffers (pH 4–10) via HPLC-UV. Half-life <24 hours at pH <4 suggests acid sensitivity .

- Photodegradation : Expose to UV light (254 nm) in simulated sunlight; LC-MS identifies breakdown products (e.g., boric acid, aniline derivatives) .

- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀ values) .

Table 2: Hydrolysis Half-Lives at 25°C

| pH | Half-Life (Hours) |

|---|---|

| 4 | 18.2 |

| 7 | 120.5 |

| 10 | 96.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.